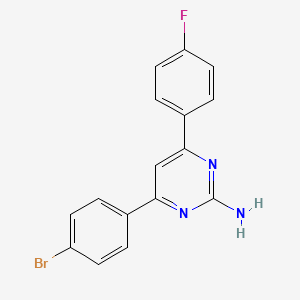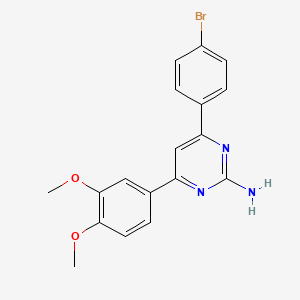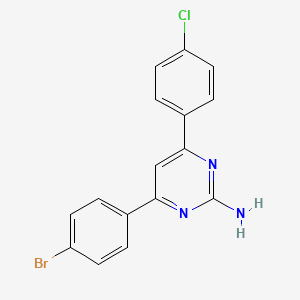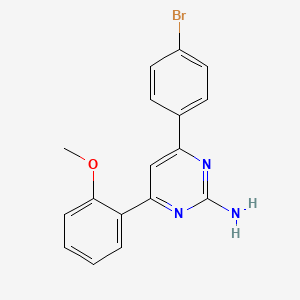
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, also known as 4-BPPM, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a heterocyclic aromatic organic compound. 4-BPPM exhibits a number of unique properties, such as low toxicity, high solubility, and a wide range of reactivity. As such, it has been widely used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
科学研究应用
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been widely used in scientific research, particularly in drug discovery and biochemistry. It has been used to study the activity of enzymes, such as cytochrome P450, and to investigate the effects of drugs on the body. It has also been used to study the structure and function of proteins, and to investigate the mechanisms of drug action. This compound has also been used in the synthesis of a variety of compounds, such as peptides and oligonucleotides.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. In addition, this compound has been shown to interact with other proteins, such as the serotonin receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and to have an anti-tumor effect. In addition, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body.
实验室实验的优点和局限性
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has a number of advantages for use in laboratory experiments. It is a low-toxicity compound, with a wide range of reactivity. In addition, it is highly soluble in water and most organic solvents, making it easy to use in a variety of experiments. However, it is important to note that this compound is a synthetic compound, and as such, its effects may not be the same as those of naturally-occurring compounds.
未来方向
The future of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is bright, with a number of potential applications in scientific research. It could be used to study the structure and function of proteins, and to investigate the mechanisms of drug action. In addition, it could be used to investigate the effects of drugs on the body, and to study the activity of enzymes, such as cytochrome P450. Finally, it could be used in the synthesis of a variety of compounds, such as peptides and oligonucleotides.
合成方法
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Wittig reaction. The Suzuki-Miyaura coupling reaction is the most common method of synthesis, and involves the reaction of an aryl halide with a palladium catalyst to form the desired product. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl halide in the presence of a palladium catalyst. The Wittig reaction is a more complex method of synthesis, and involves the reaction of an aldehyde with a phosphonium salt in the presence of a base.
属性
IUPAC Name |
4-(4-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJOXDQSGRMTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


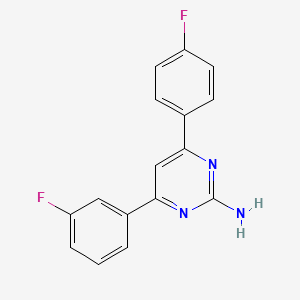

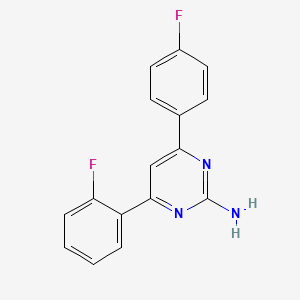
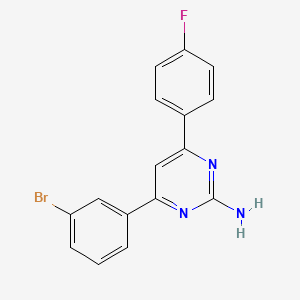
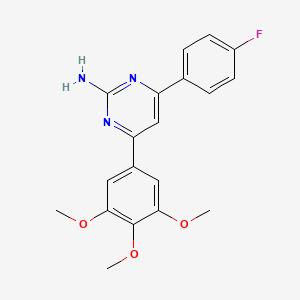
![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)
